Pyromeconic acid

Description

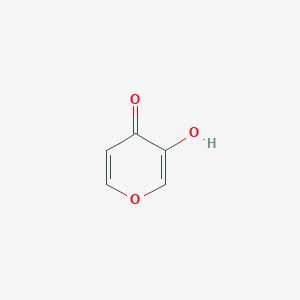

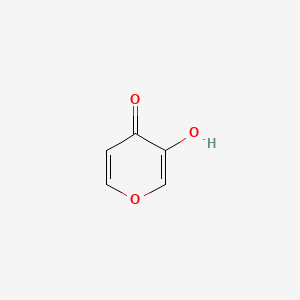

from herb Dengzhanhua; structure

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYIMQVTPXPUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060091 | |

| Record name | 4H-Pyran-4-one, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-63-9 | |

| Record name | 3-Hydroxy-4-pyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyromeconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4H-pyran-4-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyran-4-one, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4H-Pyran-4-one, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-4H-PYRAN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J0G2X46R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Pyromeconic Acid from Kojic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyromeconic acid from kojic acid. The primary route involves a two-step process: the oxidation of kojic acid to comenic acid, followed by the decarboxylation of comenic acid to yield this compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and chemical transformations.

Synthesis Pathway Overview

The conversion of kojic acid to this compound is efficiently achieved through a two-step synthetic route. The first step involves the selective oxidation of the primary alcohol group of kojic acid to a carboxylic acid, forming comenic acid. The subsequent step is the removal of the carboxyl group via decarboxylation to yield the final product, this compound.

Caption: Overall workflow for the synthesis of this compound from kojic acid.

Experimental Protocols

Step 1: Oxidation of Kojic Acid to Comenic Acid

This protocol is based on the chemical oxidation of a protected kojic acid derivative, followed by deprotection. For a more direct approach, microbiological oxidation methods have also been reported, achieving yields of up to 80%[1].

Method: Chemical Oxidation of Kojic Acid Ether

This method involves the protection of the hydroxyl group of kojic acid as an ether, followed by oxidation and subsequent dealkylation. A common protecting group is the methyl or benzyl group.

Protocol:

-

Protection of Kojic Acid:

-

Dissolve kojic acid in a suitable solvent (e.g., acetone, DMF).

-

Add a base (e.g., K₂CO₃, NaH) and the alkylating agent (e.g., dimethyl sulfate, benzyl chloride).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the kojic acid ether.

-

-

Oxidation of Kojic Acid Ether:

-

Suspend the kojic acid ether in an aqueous solution.

-

Add a palladium on carbon catalyst (e.g., 5% Pd/C).

-

Heat the mixture and bubble oxygen through it.

-

Maintain the reaction at an alkaline pH.

-

After the reaction is complete, filter off the catalyst.

-

Acidify the filtrate to precipitate the comenic acid ether.

-

Isolate the product by filtration.

-

-

Dealkylation of Comenic Acid Ether (if necessary):

-

The ether of comenic acid can be dealkylated using standard methods, such as treatment with a strong acid (e.g., HBr, HI).

-

Step 2: Decarboxylation of Comenic Acid to this compound

This protocol describes the thermal decarboxylation of comenic acid in the presence of a copper catalyst.

Method: Copper-Catalyzed Decarboxylation

Protocol:

-

Mix equal weights of comenic acid and finely divided copper powder in a reaction vessel.

-

Heat the mixture to a temperature of approximately 200-250°C[2]. A preferred temperature range is 220-230°C[2].

-

The decarboxylation reaction will proceed, evolving carbon dioxide.

-

Maintain the temperature until the gas evolution ceases.

-

Cool the reaction mixture.

-

The this compound can be isolated and purified by sublimation or recrystallization from a suitable solvent.

Chemical Transformations

The chemical structures and transformations involved in the synthesis are illustrated below.

Caption: Chemical structures and transformations from kojic acid to this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound from kojic acid.

Table 1: Oxidation of Kojic Acid to Comenic Acid (Microbiological Method)

| Microorganism | Yield | Reference |

| Fusarium sp., ATCC 14719 | Up to 50-80% | |

| Fusarium laterizum, ATCC 14720 | Up to 50-80% | |

| Absidia sp. | Up to 50-80% | |

| Arthrobacter ureafaciens K-I | Nearly quantitative (for ether) |

Table 2: Decarboxylation of Comenic Acid to this compound

| Method | Catalyst | Temperature | Yield | Reference |

| Thermal Decarboxylation | Copper powder | 200-250°C | 48% | |

| Thermal Decarboxylation of Ether | None | 200-250°C | Not specified |

References

Pyromeconic acid CAS 496-63-9 physicochemical data

An In-depth Technical Guide to the Physicochemical Properties of Pyromeconic Acid (CAS 496-63-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-hydroxy-4H-pyran-4-one), a heterocyclic organic compound, is a subject of increasing interest in the fields of medicinal chemistry and drug development. Structurally characterized by a 4-pyrone ring substituted with a hydroxyl group, it shares a core scaffold with other biologically active natural products like maltol and kojic acid. Its known biological activities, including antifungal properties and the inhibition of endonucleases, make it a valuable lead compound for further investigation. This technical guide provides a comprehensive overview of the core physicochemical data of this compound, detailed experimental protocols for their determination, and insights into its potential mechanisms of action. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for its handling, formulation, and application in research and development.

Table 2.1: General and Identification Data

| Property | Value | Reference(s) |

| CAS Number | 496-63-9 | [1][2][3] |

| Molecular Formula | C₅H₄O₃ | [1][3] |

| Molecular Weight | 112.08 g/mol | |

| IUPAC Name | 3-hydroxypyran-4-one | |

| Synonyms | 3-Hydroxy-γ-pyrone, 3-Hydroxy-4-pyrone, 3-Hydroxy-4H-pyran-4-one | |

| InChI | InChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-3,7H | |

| InChI Key | VEYIMQVTPXPUHA-UHFFFAOYSA-N | |

| SMILES | C1=COC=C(C1=O)O |

Table 2.2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Physical Form | Solid, Off-white to light yellow | |

| Melting Point | 117-118 °C | |

| Boiling Point | 298.7 °C at 760 mmHg | |

| Density | 1.483 g/cm³ (Predicted) | |

| Flash Point | 139.9 °C |

Table 2.3: Solubility Data

| Solvent | Solubility | Remarks | Reference(s) |

| DMSO | ≥ 50 mg/mL (446.11 mM) | Sonication may be required. | |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL (22.31 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL (22.31 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline) | |

| In Vivo Formulation 3 | ≥ 2.5 mg/mL (22.31 mM) | 10% DMSO, 90% corn oil |

Experimental Protocols

Detailed methodologies for determining key physicochemical and spectral properties of this compound are provided below. These protocols represent standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature at which the solid phase transitions to a liquid.

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a thin-walled capillary tube to a height of 1-2 mm. The tube is sealed at one end.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) with a calibrated thermometer or digital sensor is used.

-

Procedure: The capillary tube is placed in the heating block or oil bath of the apparatus. The sample is heated at a slow, controlled rate (approx. 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0 °C) is indicative of high purity.

Boiling Point Determination (Microscale Method)

This method is suitable for small sample quantities.

-

Sample Preparation: Approximately 0.2 mL of the liquid sample (if melted) is placed in a small test tube. A Bell capillary tube (a smaller capillary tube sealed at one end) is placed, open-end down, into the liquid.

-

Apparatus: The test tube assembly is attached to a thermometer and heated using a melting point apparatus or an oil bath.

-

Procedure: The sample is heated gently. As the temperature rises, air trapped in the Bell capillary will bubble out. Heating is continued until a steady and continuous stream of bubbles emerges from the capillary, indicating the liquid is boiling at the vapor-liquid interface.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the Bell capillary tube.

Density Determination (Gas Displacement Method)

Gas pycnometry is used to determine the skeletal density of a solid powder.

-

Sample Preparation: A precisely weighed sample of dry this compound powder is placed into the sample chamber of the gas pycnometer.

-

Apparatus: A gas pycnometer, which uses an inert gas like helium.

-

Procedure: The instrument is calibrated using a standard of known volume. The analysis involves pressurizing a reference chamber with helium and then expanding the gas into the sample chamber. The instrument measures the pressure difference to calculate the volume displaced by the solid sample, excluding pore volume.

-

Calculation: The density is calculated by dividing the mass of the sample by the volume determined by the pycnometer.

Spectral Analysis Protocols

-

Sample Preparation: For ¹H and ¹³C NMR, 5-20 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, high-quality 5 mm NMR tube. The solution must be homogeneous and free of particulate matter.

-

Analysis: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are then run to acquire the ¹H and ¹³C spectra. An internal standard like tetramethylsilane (TMS) may be used for chemical shift referencing.

-

Sample Preparation (ATR Method): Attenuated Total Reflectance (ATR) is a common method for solid powders. A small amount of this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure clamp is applied to ensure good contact between the sample and the crystal surface.

-

Analysis: A background spectrum of the empty, clean ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical scan range is 4000-400 cm⁻¹.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration is typically in the low µg/mL to ng/mL range.

-

Analysis: The solution is introduced into the mass spectrometer via an ionization source, commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For accurate mass measurement, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used. The instrument is calibrated, and the sample is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragments.

Mechanism of Action and Experimental Workflows

This compound's biological activity is believed to stem from its chemical structure, particularly its ability to chelate metal ions, a property shared with its analogue, kojic acid. This chelation capability is likely central to its roles as an endonuclease inhibitor and an antifungal agent.

Proposed Mechanism: Endonuclease Inhibition via Metal Chelation

Many endonucleases are metalloenzymes that require divalent metal cations (e.g., Mg²⁺, Zn²⁺) as cofactors for their catalytic activity. This compound, with its α-hydroxy-ketone moiety, can act as a bidentate chelating agent, sequestering these essential metal ions from the enzyme's active site. This action renders the enzyme inactive, thereby inhibiting the cleavage of phosphodiester bonds in nucleic acids.

Caption: Proposed inhibition of metallo-endonuclease by this compound via metal cofactor chelation.

Proposed Mechanism: Antifungal Activity

The antifungal activity of pyrone derivatives like maltol has been linked to the disruption of mitochondrial function. A plausible mechanism for this compound is the inhibition of key enzymes in the electron transport chain, such as Succinate Dehydrogenase (SDH), which often rely on iron-sulfur clusters. By chelating iron, this compound could disrupt electron flow, leading to increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, fungal cell death.

Caption: Proposed antifungal mechanism of this compound via inhibition of mitochondrial SDH.

Experimental Workflow: Synthesis from Kojic Acid

This compound can be synthesized from the commercially available kojic acid. The workflow involves a series of established organic reactions, including etherification, oxidation, decarboxylation, and demethylation.

Caption: A multi-step synthesis workflow for this compound starting from Kojic acid.

References

The Biological Activity of Pyromeconic Acid: A Technical Guide for Researchers

Introduction: Pyromeconic acid, a naturally occurring heterocyclic organic compound, and its derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its neuroprotective, anti-inflammatory, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Neuroprotective Effects: Targeting Alzheimer's Disease

A significant body of research has focused on the potential of this compound derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease. A novel this compound-styrene hybrid, referred to as compound 30 , has demonstrated potent neuroprotective activities.[1][2]

Inhibition of Amyloid-β Aggregation and Promotion of Fibril Disaggregation

Compound 30 has been shown to effectively inhibit the self-aggregation of amyloid-beta 1-42 (Aβ1-42) and promote the disaggregation of pre-formed fibrils, key pathological events in Alzheimer's disease.[1][2] Furthermore, its metal-chelating properties contribute to the inhibition of copper-induced Aβ1-42 aggregation.[1]

| Compound | Activity | IC50 (μM) |

| Compound 30 | Inhibition of Aβ1-42 Fibril Aggregation | 11.15 |

| Promotion of Aβ1-42 Fibril Disaggregation | 6.87 | |

| Inhibition of Cu2+-induced Aβ1-42 Fibril Aggregation | 3.69 | |

| Promotion of Cu2+-induced Aβ1-42 Fibril Disaggregation | 3.35 |

Alleviation of Cognitive Deficits

In vivo studies using a scopolamine-induced amnesia mouse model have demonstrated that compound 30 can alleviate cognitive deficits. This effect is attributed to its ability to reduce neuroinflammation by inhibiting the expression of Ionized calcium-binding adapter molecule 1 (Iba1) and Glial Fibrillary Acidic Protein (GFAP), markers of microglial and astrocyte activation, respectively.

Anti-inflammatory and Antihistamine Activity

This compound and its derivatives exhibit significant anti-inflammatory and antihistamine properties. An extract of Erigeron annuus rich in this compound was found to reduce the secretion of histamine from human mast cells (HMC-1) and decrease the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Interferon-γ (IFN-γ).

| Treatment | Cell Line | Effect |

| This compound-enriched E. annuus extract (0.1% and 0.2%) | HMC-1 | Reduced histamine secretion |

| This compound (4.7 and 9.4 µg/mL) | HMC-1 | Reduced histamine secretion |

| This compound-enriched E. annuus extract | HMC-1 | Decreased levels of IL-1β, IL-8, IL-6, and IFN-γ |

| This compound | HMC-1 | Decreased levels of IL-1β, IL-8, IL-6, and IFN-γ |

Antioxidant Activity and Activation of the Nrf2/HO-1 Signaling Pathway

This compound derivatives are potent antioxidants. Compound 30, for instance, displayed excellent antioxidative activity with an oxygen radical absorbance capacity (ORAC) value of 2.65 Trolox equivalents. A key mechanism underlying the antioxidant and neuroprotective effects of these compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by compounds like this compound derivatives, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including HO-1.

Caption: Nrf2/HO-1 Signaling Pathway Activation by this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound-Styrene Hybrid (Compound 30)

The synthesis of the neuroprotective this compound-styrene hybrid (compound 30) involves a multi-step process. A general synthetic route is outlined below. For specific reaction conditions, reagent quantities, and purification methods, it is essential to refer to the supplementary information of the primary research article by Liu et al. (2023).

References

Pyromeconic Acid: A Technical Guide to its Discovery, Chemistry, and Biological Significance

Abstract

Pyromeconic acid, a heterocyclic compound with a history intertwined with the study of opium alkaloids, has emerged as a molecule of significant interest due to its diverse biological activities. Initially identified as a thermal decomposition product of meconic acid, this pyran-4-one derivative is now known to occur naturally and possesses notable antioxidant, anti-inflammatory, and neuroprotective properties. This guide provides a comprehensive overview of the discovery, historical synthesis, and modern experimental protocols related to this compound. It further delves into its physicochemical properties and explores its mechanism of action, particularly its modulation of the Nrf2/HO-1 signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's scientific background and therapeutic potential.

Discovery and History

The history of this compound is intrinsically linked to that of meconic acid, which was first isolated in 1805 by Friedrich Sertürner from opium.[1] Meconic acid constitutes approximately 5% of opium and serves as an analytical marker for its presence.[1] The name "this compound" strongly suggests its discovery via the action of heat on meconic acid. Early chemists frequently used dry distillation to probe the nature of complex organic substances. When meconic acid or its derivative, comenic acid, is heated, it undergoes decarboxylation to yield this compound.

While the exact date and discoverer of this transformation are not clearly documented in readily available modern literature, the process represents a classic method in the historical development of organic chemistry. A notable documented synthesis was reported by Garkusha in 1946, who achieved a 48% yield of this compound by heating equal weights of comenic acid and copper powder.

Beyond its synthetic origins, this compound has also been identified as a natural product. It has been isolated from the leaves of plants such as Erigeron breviscapus and Erigeron annuus, indicating its presence in the botanical kingdom.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₄O₃ | [2] |

| Molecular Weight | 112.08 g/mol | |

| IUPAC Name | 3-hydroxy-4H-pyran-4-one | |

| CAS Number | 496-63-9 | |

| Melting Point | 117-118 °C | |

| Boiling Point | 298.7 °C at 760 mmHg | |

| Solubility | Soluble in DMSO (≥ 50 mg/mL); described as water-soluble | , |

| Appearance | Solid |

Synthesis and Experimental Protocols

This compound can be prepared through various methods, reflecting both historical approaches and modern synthetic strategies.

Historical Method: Decarboxylation of Comenic Acid

This method represents a classical approach to the synthesis of this compound, relying on the thermal decomposition of a precursor.

-

Principle: Comenic acid, when heated, loses a molecule of carbon dioxide to form this compound. The reaction can be facilitated by a catalyst such as copper powder.

-

Experimental Protocol (based on Garkusha, 1946):

-

Mix equal weights of comenic acid and finely divided copper powder in a flask suitable for heating.

-

Heat the mixture. The exact temperature and duration would be optimized to ensure complete decarboxylation while minimizing degradation of the product.

-

The resulting this compound can be purified by sublimation under reduced pressure or by recrystallization from an appropriate solvent.

-

Modern Method: Synthesis from Kojic Acid

A more contemporary and versatile synthesis starts from the commercially available kojic acid. This multi-step process offers good yields and avoids reliance on opium-derived precursors.

-

Principle: This synthesis involves the protection of the primary alcohol of kojic acid as an ether, followed by oxidation to an ether of comenic acid, decarboxylation, and finally dealkylation to yield this compound.

-

Experimental Workflow (based on US Patent 3,152,148):

-

Alkylation: React kojic acid with an alkylating agent (e.g., dimethyl sulfate) to form the 5-(lower alkyl) ether of kojic acid.

-

Oxidation: The kojic acid ether is oxidized in an aqueous suspension using an oxygen-containing gas in the presence of a palladium catalyst at a pH of 4-8 and a temperature of 50-100°C. This step yields the corresponding ether of comenic acid.

-

Decarboxylation: The comenic acid ether is heated to approximately 200-250°C, causing it to decarboxylate and form the ether of this compound.

-

Dealkylation: The this compound ether is heated with a Lewis acid, such as zinc chloride, to cleave the ether bond and yield crude this compound.

-

Purification: The crude product is purified, for instance, by sublimation under reduced pressure, to obtain crystalline this compound.

-

References

Spectroscopic Profile of Pyromeconic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pyromeconic acid (3-hydroxy-4H-pyran-4-one), a key heterocyclic compound of interest in various scientific domains. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its identification, characterization, and application in research and development.

Introduction

This compound (C₅H₄O₃, Molar Mass: 112.08 g/mol ) is a naturally occurring organic compound that belongs to the pyranone family. Its structural features, including a hydroxyl group and a ketone within a heterocyclic ring, make it a versatile molecule with potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental for its unambiguous identification and for understanding its chemical behavior.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 | d | 5.6 | H-6 |

| 6.45 | d | 5.6 | H-5 |

| 7.70 | s | - | H-2 |

| 5.5-6.5 | br s | - | -OH |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C-4 |

| 152.0 | C-6 |

| 141.0 | C-2 |

| 138.0 | C-3 |

| 115.0 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (hydroxyl group) |

| 1650 | Strong | C=O stretch (ketone) |

| 1620 | Medium | C=C stretch (pyran ring) |

| 1250 | Strong | C-O stretch (hydroxyl group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 112 | 100 | [M]⁺ (Molecular Ion) |

| 84 | 50 | [M-CO]⁺ |

| 55 | 30 | [M-CO-CHO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental setup.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured. For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and analytical protocols of this compound. The presented NMR, IR, and MS data, along with the generalized experimental procedures, are intended to support researchers in the accurate identification, characterization, and utilization of this important chemical entity in their scientific endeavors. The logical workflow presented can serve as a foundational guide for the systematic spectroscopic analysis of this compound and related compounds.

Pyromeconic Acid: A Versatile Precursor in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyromeconic acid, a naturally occurring γ-pyrone, has emerged as a privileged scaffold in organic synthesis. Its unique chemical architecture, featuring a hydroxyl group, a ketone, and a conjugated π-system within a heterocyclic ring, provides multiple reactive sites for functionalization. This adaptability makes it a valuable precursor for the synthesis of a diverse array of molecules with significant applications in medicinal chemistry, materials science, and agrochemicals. This technical guide provides an in-depth overview of the use of this compound in organic synthesis, detailing key reactions, experimental protocols, and the biological significance of its derivatives.

Core Synthetic Transformations of this compound

The reactivity of this compound allows for a variety of synthetic modifications, primarily targeting the hydroxyl group and the electron-rich C5 position. Key transformations include etherification, esterification, and electrophilic aromatic substitutions such as the Vilsmeier-Haack and Mannich reactions, as well as cross-coupling reactions.

O-Alkylation and O-Acylation

The acidic hydroxyl group of this compound is readily functionalized to form ethers and esters. These reactions are typically straightforward and proceed with high yields.

Experimental Protocol: Synthesis of this compound Ethers

A general procedure for the O-alkylation of this compound involves its reaction with an alkyl halide in the presence of a base.

-

Materials: this compound, alkyl halide (e.g., methyl iodide, benzyl bromide), potassium carbonate (K₂CO₃), acetone or dimethylformamide (DMF).

-

Procedure: To a solution of this compound (1.0 eq) in acetone, add K₂CO₃ (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add the alkyl halide (1.2 eq) dropwise and heat the reaction mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the case of this compound, this reaction typically occurs at the C5 position. The resulting aldehyde is a versatile intermediate for further transformations.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

-

Materials: this compound, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), 1,2-dichloroethane (DCE).

-

Procedure: In a dry three-necked round-bottom flask, cool DMF under an inert atmosphere. Add POCl₃ (1.1 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent. Add a solution of this compound (1.0 eq) in DCE. Heat the reaction mixture to 70-80 °C for 4-6 hours. After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium acetate to pH 6-7. The precipitated product is collected by filtration, washed with water, and dried.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto an active hydrogen-containing compound. For this compound, this reaction provides a straightforward route to β-amino-ketone derivatives, which are valuable pharmacophores.

Experimental Protocol: Mannich Reaction of this compound

-

Materials: this compound, formaldehyde, a secondary amine (e.g., dimethylamine, piperidine), ethanol.

-

Procedure: To a solution of this compound (1.0 eq) in ethanol, add formaldehyde (1.2 eq) and the secondary amine (1.2 eq). Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC. Upon completion, the product may precipitate from the reaction mixture or can be isolated by removing the solvent under reduced pressure followed by purification by recrystallization or column chromatography.

Suzuki Coupling Reaction

To further diversify the this compound scaffold, C-C bond formation can be achieved via cross-coupling reactions. For this, this compound needs to be first converted to a halide or triflate. The Suzuki coupling of a this compound derivative with a boronic acid introduces aryl or heteroaryl substituents.

Experimental Protocol: Suzuki Coupling of a this compound Derivative

This protocol assumes the prior synthesis of a halogenated this compound derivative (e.g., 5-bromo-3-hydroxypyran-4-one).

-

Materials: 5-Bromo-3-hydroxypyran-4-one, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), solvent (e.g., dioxane/water mixture).

-

Procedure: To a degassed solution of the bromo-pyromeconic acid derivative (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in a dioxane/water mixture, add the palladium catalyst (0.05 eq). Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC). Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Quantitative Data on this compound Derivatives

The synthetic utility of this compound is underscored by the achievable yields and the potent biological activities of its derivatives. The following tables summarize key quantitative data from the literature.

| Synthetic Transformation | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| O-Methylation | This compound | CH₃I, K₂CO₃, Acetone, reflux | 3-Methoxy-4H-pyran-4-one | High | General Procedure |

| Vilsmeier-Haack | This compound | POCl₃, DMF, DCE, 70-80 °C | 3-Hydroxy-4-oxo-4H-pyran-5-carbaldehyde | Moderate to Good | General Procedure |

| Mannich Reaction | This compound | Formaldehyde, Dimethylamine, EtOH, RT | 5-(Dimethylaminomethyl)-3-hydroxy-4H-pyran-4-one | Good | General Procedure |

| Derivative Class | Biological Activity | Assay | IC₅₀ / MIC | Reference |

| This compound-styrene hybrids | Neuroprotection (Anti-Aβ aggregation) | ThT fluorescence assay | 11.15 µM | [1][2] |

| This compound-styrene hybrids | Neuroprotection (Aβ disaggregation) | ThT fluorescence assay | 6.87 µM | [1][2] |

| This compound-styrene hybrids | Antioxidant | ORAC assay | 2.65 Trolox equivalents | [1] |

| This compound | Anti-inflammatory | Histamine release in HMC-1 cells | Reduction at 4.7-9.4 µg/mL | |

| Pyranone-carbamate derivatives | Butyrylcholinesterase Inhibition | In vitro enzyme assay | 4.68 nM (eqBuChE) | |

| This compound derivatives | Antifungal | Broth microdilution | MICs ranging from 7.8 to 62.5 µg/mL against various fungi |

Signaling Pathways and Mechanistic Insights

Derivatives of this compound have been shown to modulate key signaling pathways implicated in various diseases, highlighting their therapeutic potential.

Nrf2/HO-1 Pathway Activation

Several studies have indicated that this compound derivatives can exert neuroprotective and anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation. Oxidative stress or the presence of Nrf2 activators, such as certain this compound derivatives, leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant genes, including HO-1.

NF-κB Pathway Inhibition

The anti-inflammatory properties of this compound derivatives are also attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines.

Inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation leads to the degradation of IκB and the release of the NF-κB dimer. NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Certain this compound derivatives can inhibit the IKK complex, thereby preventing the degradation of IκB and blocking the inflammatory cascade.

Applications Beyond Medicinal Chemistry

While the primary focus of research on this compound derivatives has been in drug discovery, its versatile chemistry opens up possibilities in other fields.

Materials Science

The conjugated system of the pyrone ring and the potential for introducing various functional groups make this compound a candidate for the development of novel organic materials. For instance, its derivatives could be explored as:

-

Corrosion Inhibitors: The presence of heteroatoms (oxygen) and the potential to introduce nitrogen and sulfur-containing functional groups make this compound derivatives promising candidates for corrosion inhibitors for metals. These functional groups can adsorb onto the metal surface, forming a protective layer.

-

Monomers for Polymers: The reactive sites on this compound allow for its incorporation into polymer chains, potentially leading to materials with interesting thermal, optical, or chelating properties.

Agrochemicals

The structural motifs found in this compound and its derivatives are also present in some agrochemicals. The biological activity of this compound derivatives, such as their antifungal properties, suggests their potential as starting points for the development of new fungicides or other crop protection agents.

Conclusion

This compound is a highly versatile and valuable precursor in organic synthesis. Its rich chemistry allows for the straightforward synthesis of a wide range of derivatives with significant biological activities. The ability of these compounds to modulate key signaling pathways, such as Nrf2/HO-1 and NF-κB, underscores their potential in the development of new therapeutics for a variety of diseases. Furthermore, the exploration of this compound derivatives in materials science and agrochemicals represents a promising and underexplored frontier. This guide provides a foundational understanding for researchers looking to harness the synthetic potential of this remarkable scaffold.

References

In Vitro Antioxidant Capacity of Pyromeconic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the in vitro antioxidant capacity of Pyromeconic acid. While direct quantitative data on this compound is limited in the available scientific literature, this document synthesizes information on its derivatives and outlines the standard experimental protocols used to assess antioxidant potential. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its analogs.

Core Concepts in Antioxidant Capacity

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge different types of free radicals or to reduce oxidized species. Commonly employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Quantitative Data on this compound Derivatives

One study synthesized a series of this compound-styrene hybrid compounds and evaluated their neuroprotective and antioxidant activities. A leading compound from this series, designated as compound 30 , exhibited excellent antioxidative activity.[1]

| Compound | Assay | Result | Reference |

| Compound 30 (this compound derivative) | Oxygen Radical Absorbance Capacity (ORAC) | 2.65 Trolox equivalents | [1] |

Note: The ORAC assay is another established method for measuring antioxidant capacity. The result for compound 30 indicates that its antioxidant activity is 2.65 times that of the standard antioxidant, Trolox, in this specific assay.[1] Further research is warranted to determine the specific IC50 values of this compound in DPPH, ABTS, and FRAP assays to allow for a more direct comparison with other antioxidant compounds.

Experimental Protocols

The following sections detail the generalized experimental protocols for the three most common in vitro antioxidant capacity assays. These methodologies can be adapted for the evaluation of this compound and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[2] The principle of the assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow.[2] The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol, and stored in the dark.

-

Preparation of Test Samples: this compound or its derivatives are dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made to obtain different concentrations.

-

Reaction Mixture: A specific volume of the test sample at various concentrations is mixed with a fixed volume of the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

-

Absorbance Measurement: The absorbance of the reaction mixture is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

IC50 Value Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration. A lower IC50 value signifies a higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The pre-formed radical cation is blue-green in color, and in the presence of an antioxidant, it is reduced back to the colorless neutral form of ABTS.

Methodology:

-

Generation of ABTS Radical Cation (ABTS•+): An aqueous solution of ABTS (e.g., 7 mM) is mixed with an aqueous solution of potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Preparation of Test Samples: this compound or its derivatives are prepared in a series of concentrations.

-

Reaction Mixture: A small volume of the test sample is added to a fixed volume of the ABTS•+ working solution.

-

Incubation: The reaction is typically allowed to proceed for a short period (e.g., 6 minutes) at room temperature.

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation and IC50 Value: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the reducing power of the antioxidant.

Methodology:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-Tripyridyl-s-triazine) in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is warmed to 37°C before use.

-

Preparation of Test Samples: A range of concentrations of this compound or its derivatives are prepared.

-

Reaction Mixture: A small volume of the test sample is mixed with a larger volume of the FRAP reagent.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).

-

Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a known standard, typically FeSO₄·7H₂O. The results are often expressed as micromolar Fe(II) equivalents.

Signaling Pathways and Mechanistic Insights

Research into a novel neuroprotective derivative of this compound, compound 30, has suggested that its antioxidant effects may be mediated through the activation of the Nrf2/HO-1 signaling pathway . This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The upregulation of HO-1 and other antioxidant enzymes helps to neutralize reactive oxygen species and protect the cell from oxidative damage.

The potential of this compound derivatives to activate this pathway highlights a promising mechanism for their therapeutic effects and warrants further investigation for this compound itself.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Nrf2/HO-1 signaling pathway activation by a this compound derivative.

Experimental Workflow Diagram

Caption: General workflow for in vitro antioxidant capacity assessment.

References

The Anti-inflammatory Potential of Pyromeconic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyromeconic acid, a naturally occurring heterocyclic compound, has garnered increasing interest for its potential therapeutic properties. Emerging research suggests that this compound and its derivatives possess significant anti-inflammatory capabilities, positioning them as promising candidates for the development of novel anti-inflammatory agents. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of this compound, with a focus on its mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been primarily investigated through studies on plant extracts where it is a major component, and on its synthetic derivatives. The following tables summarize the key quantitative findings from a study on an Erigeron annuus (EA) water extract, which is rich in this compound.

Table 1: Effect of Erigeron annuus Extract (EEA) and this compound (PA) on Histamine Secretion in HMC-1 Human Mast Cells [1]

| Treatment | Concentration | Histamine Secretion Reduction |

| EEA | 0.1% | Notable |

| EEA | 0.2% | Notable |

| PA | 4.7 µg/mL | Notable |

| PA | 9.4 µg/mL | Notable |

Table 2: Effect of Erigeron annuus Extract (EEA) and this compound (PA) on Pro-inflammatory Cytokine Levels in HMC-1 Human Mast Cells [1]

| Treatment | Concentration | IL-1β Reduction | IL-8 Reduction | IL-6 Reduction | IFN-γ Reduction |

| EEA & PA | Corresponding to extract | Marked Decrease | Marked Decrease | Marked Decrease | Marked Decrease |

Table 3: Effect of Erigeron annuus Extract (EEA) and this compound (PA) on Pro-inflammatory Cytokine Levels Induced by TNF-α/IFN-γ in HaCaT Human Keratinocytes [1]

| Treatment | Concentration | IL-1β Reduction | IL-6 Reduction | TARC Reduction | MDC Reduction |

| EEA & PA | Corresponding to extract | Mitigated | Mitigated | Mitigated | Mitigated |

Table 4: Antioxidant Effects of Erigeron annuus Extract (EA) and this compound (PA) in HaCaT Cells [1]

| Treatment | Effect on Superoxide Dismutase (SOD) | Effect on Catalase (CAT) | Effect on Malondialdehyde (MDA) | Reactive Oxygen Species (ROS) Scavenging Activity |

| EA & PA | Enhanced | Enhanced | Reduced | Demonstrated |

A novel this compound-styrene hybrid, designated as compound 30, has also been synthesized and shown to exhibit moderate anti-inflammatory activity and neuroprotection in cell culture assays[2]. This compound was found to reduce neuroinflammation by inhibiting the expression of ionized calcium-binding adapter molecule 1 (Iba1) and glial fibrillary acidic protein (GFAP).

Molecular Mechanisms of Action: Key Signaling Pathways

The anti-inflammatory effects of this compound and its derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. These include the NF-κB, MAPK, and Nrf2/HO-1 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines. This compound is suggested to inhibit this pathway, thereby reducing the production of inflammatory mediators.

References

Pyromeconic Acid: A Versatile Scaffold for the Development of Novel Pharmacological Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Pyromeconic acid, a naturally occurring γ-pyrone, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including a hydroxyl group, a ketone, and an ether oxygen within a six-membered ring, provide a versatile platform for the synthesis of a diverse array of pharmacologically active compounds. This technical guide explores the role of this compound as a key intermediate in the development of novel therapeutics, with a particular focus on its application in neurodegenerative diseases, inflammation, and oxidative stress.

Pharmacological Potential of this compound Derivatives

The this compound core can be readily functionalized to generate derivatives with a wide range of biological activities. One of the most promising areas of research involves the development of neuroprotective agents. By incorporating a styryl moiety, researchers have synthesized hybrid compounds with significant potential for the treatment of Alzheimer's disease.[1]

A key example is the compound (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one, which has demonstrated potent inhibitory activity against the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1] This compound also exhibits significant anti-inflammatory and antioxidant properties, addressing other critical pathological pathways in neurodegeneration.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for a promising this compound-styrene hybrid, designated as Compound 30 in the literature.[1]

Table 1: Inhibition of Amyloid-β (Aβ) Aggregation by Compound 30 [1]

| Assay | IC₅₀ (µM) |

| Inhibition of Aβ₁₋₄₂ Self-Aggregation | 11.15 |

| Disaggregation of Pre-formed Aβ₁₋₄₂ Fibrils | 6.87 |

| Inhibition of Cu²⁺-induced Aβ₁₋₄₂ Aggregation | 3.69 |

| Disaggregation of Cu²⁺-induced Aβ₁₋₄₂ Fibrils | 3.35 |

Table 2: Antioxidant and Anti-inflammatory Activities of Compound 30

| Assay | Activity |

| Oxygen Radical Absorbance Capacity (ORAC) | 2.65 Trolox Equivalents |

| Inhibition of LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages | Significant inhibition (details in experimental protocols) |

Key Signaling Pathway: Nrf2/HO-1 Activation

The neuroprotective effects of this compound derivatives are, in part, attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Caption: The Nrf2/HO-1 signaling pathway activated by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key this compound derivative and the biological assays used to evaluate its pharmacological activity.

Synthesis of (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one (Compound 30)

The synthesis of the target compound involves a two-step process: the Vilsmeier-Haack formylation of this compound followed by a Wittig reaction.

Caption: Synthetic workflow for Compound 30.

Step 1: Synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carbaldehyde (Intermediate)

-

To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise at 0 °C.

-

Add N,N-dimethylformamide (DMF, 1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the intermediate aldehyde.

Step 2: Synthesis of (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one (Compound 30)

-

To a solution of 3,4-dihydroxybenzyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Add a solution of 3-hydroxy-4-oxo-4H-pyran-2-carbaldehyde (1 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: methanol/DCM gradient) to yield Compound 30.

Biological Evaluation Protocols

1. Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition

This assay measures the ability of a compound to inhibit the formation of Aβ fibrils.

-

Prepare a stock solution of Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in dimethyl sulfoxide (DMSO).

-

Dilute the Aβ₁₋₄₂ stock solution in a phosphate buffer (pH 7.4) to a final concentration of 10 µM.

-

Add the test compound (e.g., Compound 30) at various concentrations to the Aβ₁₋₄₂ solution.

-

Incubate the mixture at 37 °C for 24-48 hours with gentle agitation.

-

After incubation, add Thioflavin T (ThT) solution to each sample to a final concentration of 5 µM.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm.

-

Calculate the percentage of inhibition relative to a control sample containing Aβ₁₋₄₂ and ThT without the test compound.

2. Inhibition of LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory activity of a compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to cells stimulated with LPS in the absence of the test compound.

3. Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay quantifies the antioxidant capacity of a compound.

-

In a 96-well black microplate, add the test compound at various concentrations, a fluorescent probe (fluorescein), and a peroxyl radical generator (AAPH).

-

Incubate the plate at 37 °C.

-

Monitor the fluorescence decay of fluorescein over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

-

Calculate the area under the fluorescence decay curve (AUC).

-

Compare the net AUC of the test compound to that of a standard antioxidant (Trolox) to determine the ORAC value, expressed as Trolox equivalents.

Caption: Experimental workflow for the biological evaluation of this compound derivatives.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel pharmacological compounds. The demonstrated efficacy of its derivatives in modulating key pathological pathways in neurodegenerative diseases, coupled with their anti-inflammatory and antioxidant properties, underscores the significant potential of this scaffold in modern drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of this compound-based compounds.

References

The Rising Potential of Pyromeconic Acid in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyromeconic acid, a heterocyclic organic compound, is emerging as a promising scaffold in drug discovery. This technical guide provides an in-depth analysis of its therapeutic potential, focusing on its diverse biological activities, underlying mechanisms of action, and pharmacological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support researchers and drug development professionals in exploring the utility of this compound and its derivatives as novel therapeutic agents.

Introduction

This compound (3-hydroxy-4-pyrone) is a naturally occurring compound found in various plant sources. Its simple yet versatile chemical structure has garnered significant interest in medicinal chemistry, leading to the synthesis and evaluation of numerous derivatives.[1] These compounds have demonstrated a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects, positioning this compound as a valuable starting point for the development of new drugs.[1] This guide will delve into the current understanding of this compound's potential in drug discovery, providing a comprehensive resource for the scientific community.

Biological Activities and Therapeutic Potential

The therapeutic potential of this compound and its derivatives spans several key areas of drug discovery, driven by a range of biological activities.

Neuroprotective Effects

Recent research has highlighted the significant neuroprotective properties of this compound derivatives, particularly in the context of Alzheimer's disease. A novel this compound-styrene hybrid, referred to as "compound 30," has shown remarkable efficacy in inhibiting the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's pathology. This compound not only prevents the formation of Aβ fibrils but also promotes the disaggregation of existing ones.

Anti-inflammatory Activity

This compound and its derivatives exhibit potent anti-inflammatory effects by modulating key inflammatory pathways. Studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), IL-6, IL-8, and interferon-γ (IFN-γ), in various cell models. This activity is partly attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Antioxidant Properties

The antioxidant capacity of this compound derivatives is a significant contributor to their therapeutic potential. These compounds have demonstrated the ability to scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). The antioxidant activity of a this compound-styrene hybrid has been quantified using the Oxygen Radical Absorbance Capacity (ORAC) assay, showing a value of 2.65 Trolox equivalents.

Anticancer Potential

While research is still in the early stages, pyranone derivatives, the class of compounds to which this compound belongs, have shown cytotoxic activity against various cancer cell lines. The anticancer potential of this compound itself is an active area of investigation, with the expectation that its derivatives can be optimized for enhanced potency and selectivity against tumor cells.

Enzyme Inhibition

This compound derivatives have been identified as inhibitors of various enzymes, with tyrosinase being a notable target. Kojic acid, a close structural analog of this compound, is a well-known tyrosinase inhibitor. This inhibitory activity is relevant for conditions involving hyperpigmentation and highlights the potential of the this compound scaffold in designing enzyme-specific inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound derivatives from various in vitro studies.

| Compound | Assay | Target/Cell Line | IC50 Value | Reference |

| This compound-styrene hybrid (Compound 30) | Aβ1-42 Aggregation Inhibition | Aβ1-42 peptide | 11.15 µM | |

| This compound-styrene hybrid (Compound 30) | Aβ1-42 Fibril Disaggregation | Aβ1-42 fibrils | 6.87 µM | |

| This compound-styrene hybrid (Compound 30) | Cu2+-induced Aβ1-42 Aggregation Inhibition | Aβ1-42 peptide | 3.69 µM | |

| This compound-styrene hybrid (Compound 30) | Cu2+-induced Aβ1-42 Fibril Disaggregation | Aβ1-42 fibrils | 3.35 µM | |

| Pyranochalcone derivative (6b) | NF-κB Inhibition | HEK293T cells | 0.29 µM | |

| Antioxidant Activity | ||||

| This compound-styrene hybrid (Compound 30) | ORAC Assay | - | 2.65 Trolox equivalents |

Signaling Pathways

This compound and its derivatives exert their biological effects by modulating several key signaling pathways.

Nrf2/HO-1 Signaling Pathway

The neuroprotective and antioxidant effects of this compound derivatives are, in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant genes, including HO-1. This pathway plays a crucial role in cellular defense against oxidative damage.

NF-κB Signaling Pathway

The anti-inflammatory properties of this compound derivatives are linked to the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation and cellular stress responses. It is comprised of several cascades, including the ERK, JNK, and p38 pathways. While direct evidence for this compound is still emerging, pyranochalcone derivatives have been shown to suppress MAPK signaling, suggesting a potential mechanism for the anti-inflammatory and anticancer activities of the broader pyranone class.

References

An In-depth Technical Guide on the Solubility and Stability of Pyromeconic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known solubility and stability characteristics of Pyromeconic acid (CAS No: 496-63-9), a naturally occurring heterocyclic compound with antifungal properties.[1][2] The information is collated from publicly available data sheets and is intended to guide researchers in handling, formulating, and studying this molecule.

Physicochemical Properties

This compound, also known as 3-hydroxy-4H-pyran-4-one, is a solid compound with the molecular formula C₅H₄O₃ and a molecular weight of 112.08 g/mol .[1][3]

| Property | Value | Reference |

| Molecular Formula | C₅H₄O₃ | |

| Molecular Weight | 112.08 | |

| CAS Number | 496-63-9 | |

| Melting Point | 117-118 °C | |

| Boiling Point | 298.7 °C at 760 mmHg | |

| Appearance | Solid |

Solubility Profile

This compound is described as having a water-soluble nature. Quantitative solubility has been primarily reported in dimethyl sulfoxide (DMSO) and various co-solvent systems relevant for in vitro and in vivo research.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

| Solvent/System | Concentration | Remarks |

| DMSO | ≥ 50 mg/mL (446.11 mM) | Saturation unknown. |

| DMSO | 45 mg/mL (401.5 mM) | Sonication is recommended to aid dissolution. |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (22.31 mM) | Clear solution; for in vivo use. |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (22.31 mM) | Clear solution; for in vivo use. |

| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (22.31 mM) | Clear solution; for in vivo use. |

Note: The symbol ">>" indicates sequential addition of solvents.

General Experimental Protocol for Solubility Determination

While specific protocols for this compound are not detailed in the provided literature, a standard methodology for determining solubility can be outlined. This protocol is based on common laboratory practices for assessing the solubility of a solid compound.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvent(s) (e.g., Water, DMSO, Ethanol)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Methodology (Stirred-Flask Method):

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Allow the mixture to equilibrate for a set period (e.g., 24-48 hours), which is sufficient time for most compounds to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For fine suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturate solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-